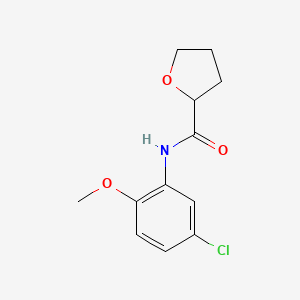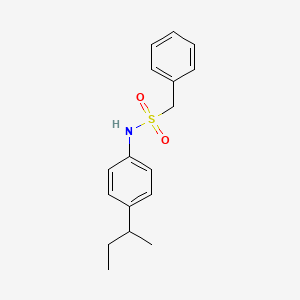
4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FSBA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide involves the formation of a covalent bond between the sulfonamide group of 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide and the primary amine group of the protein or peptide. This covalent bond is stable and irreversible, which makes 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide an excellent tool for protein labeling. The covalent bond formation occurs under mild conditions and does not require any special reagents or conditions.
Biochemical and Physiological Effects
4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has been found to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate. 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has been reported to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments include its high selectivity and specificity for primary amines, its stability under physiological conditions, and its ease of use. However, 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has some limitations, such as its potential toxicity and the possibility of non-specific labeling if the reaction conditions are not optimized.
未来方向
4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has great potential for future research applications. One possible future direction is the development of new labeling strategies that can be used in vivo. Another future direction is the development of new derivatives of 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide that can target specific proteins or peptides. Additionally, 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide can be used in combination with other labeling strategies to provide complementary information about protein structure and function.
合成方法
The synthesis of 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-furylmethylamine, followed by the reduction of the nitro group to an amino group. The resulting compound is then treated with morpholine and sulfonyl chloride to obtain 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide. This method has been reported to have a yield of 70% and can be easily scaled up for large-scale production.
科学研究应用
4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research as a tool for labeling proteins and peptides. It can react with primary amines in proteins and peptides to form stable covalent bonds, which can be used for various applications such as protein purification, protein-protein interaction studies, and protein localization studies. 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has also been used as a fluorescent probe to study protein conformational changes and ligand binding.
属性
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S/c17-14-4-3-12(16(20)18-11-13-2-1-7-24-13)10-15(14)25(21,22)19-5-8-23-9-6-19/h1-4,7,10H,5-6,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNXVGBFTFHRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)
![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![2-[2-(4-fluorophenyl)vinyl]-4-quinolinol](/img/structure/B5030216.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5030224.png)

![3-(allylthio)-6-(5-bromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5030231.png)
![2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5030243.png)
![2-fluoro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5030244.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5030252.png)

![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5030267.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5030275.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5030282.png)